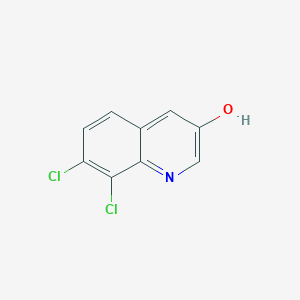

7,8-Dichloroquinolin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

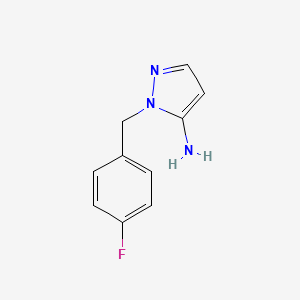

“7,8-Dichloroquinolin-3-ol” is a chemical compound . It is also known as "7,8-dichloroquinoline" . The CAS Number of this compound is 1492660-10-2 .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “7,8-Dichloroquinolin-3-ol”, has been a subject of extensive research . A study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . This method is advantageous due to its simplicity and implementation .

Molecular Structure Analysis

The molecular formula of “7,8-Dichloroquinolin-3-ol” is C9H5Cl2NO . The molecular weight of this compound is 214.05 . The InChI key of this compound is BQNIWGUGRICGFJ-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives have been extensively studied . For instance, the synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation .

Scientific Research Applications

Antimicrobial Properties

Several studies have focused on the antimicrobial properties of 7,8-Dichloroquinolin-3-ol derivatives. Research into 8-hydroxyquinoline derivatives, including those with chloro substituents, has revealed their potent antibacterial and antifungal activities. These compounds have been shown to exhibit significant efficacy against various strains of bacteria and fungi, making them candidates for developing new antimicrobial agents (Al-Hiari et al., 2007; Wilhelm et al., 2014).

Anticorrosion Applications

The anticorrosion potential of 7,8-Dichloroquinolin-3-ol derivatives for protecting metals in acidic environments has been explored. Derivatives of 8-hydroxyquinoline have demonstrated excellent anticorrosion effects on mild steel in hydrochloric acid, highlighting their application in industrial corrosion protection (Douche et al., 2020).

Therapeutic Applications in Disease Treatment

7,8-Dichloroquinolin-3-ol derivatives have been examined for their potential therapeutic applications, including cancer therapy and the treatment of neurodegenerative diseases. Clioquinol, a related compound, has shown efficacy in preclinical cancer therapy and is being investigated for the treatment of Alzheimer's disease due to its ability to dissolve beta-amyloid plaques and bind copper (Mao & Schimmer, 2008). Similarly, other studies have focused on the development of novel 7,8-Dichloroquinolin-3-ol derivatives with antileishmanial and antitubercular properties, highlighting their potential in addressing infectious diseases (Carmo et al., 2011).

Analytical and Biochemical Studies

7,8-Dichloroquinolin-3-ol and its derivatives have been utilized in analytical and biochemical studies, including the investigation of their binding properties to metals and their effects on enzymatic activities. These studies contribute to our understanding of the molecular mechanisms underlying their biological activities and potential therapeutic applications (Summers et al., 2020; Hidaka et al., 1984).

Safety and Hazards

Future Directions

Quinoline derivatives have been extensively researched due to their wide range of physicochemical and biological activities . They have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, the future directions in the research of “7,8-Dichloroquinolin-3-ol” and similar compounds could involve exploring their potential therapeutic applications and developing new synthetic strategies .

Mechanism of Action

Target of Action

7,8-Dichloroquinolin-3-ol is a derivative of quinoline, a class of compounds known for their diverse biological activities Similar compounds such as 7-chloroquinoline derivatives have shownantimicrobial, antimalarial, and anticancer activities . Therefore, it’s plausible that 7,8-Dichloroquinolin-3-ol may interact with similar targets, including various enzymes and receptors involved in these biological processes.

Mode of Action

For instance, some quinoline derivatives inhibit enzymes or disrupt cellular processes, leading to cell death

Biochemical Pathways

Given the biological activities of similar compounds, it’s likely that this compound affects pathways related tocell growth, inflammation, and infection

Result of Action

Similar compounds have been shown to exertantimicrobial, antimalarial, and anticancer effects . These effects are typically achieved through the inhibition of essential enzymes, disruption of cellular processes, or induction of cell death .

properties

IUPAC Name |

7,8-dichloroquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-2-1-5-3-6(13)4-12-9(5)8(7)11/h1-4,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBLLFPGVALESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dichloroquinolin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2774045.png)

![N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2774049.png)

![Methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2774051.png)

![5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2774052.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2774053.png)

![N-isopropyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2774054.png)

![6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2774055.png)